BenchChemオンラインストアへようこそ!

CholestaGel

Hypercholesterolemia Pharmacodynamics Bile Acid Sequestrant

This second-generation, non-absorbed polymeric bile acid sequestrant is chemically engineered for high-affinity glycocholic acid binding, delivering 4–6 times the gram-for-gram potency of cholestyramine or colestipol. Its unique cross-linked polyallylamine structure minimizes gastrointestinal side effects and drug–drug interactions, making it the superior choice for polypharmacy regimens, statin-intolerant populations, and fixed-dose combination development. Researchers benefit from improved participant adherence, reliable LDL‑C lowering (additional 10–16% with statins), and well-characterized binding isotherms. Procure a reproducible, high-purity reference standard for next-generation sequestrant R&D and clinical formulation.

Molecular Formula C31H66Cl2N4O
Molecular Weight 581.796
CAS No. 182815-43-6
Cat. No. B599827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholestaGel
CAS182815-43-6
Molecular FormulaC31H66Cl2N4O
Molecular Weight581.796
Structural Identifiers
SMILESCCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.[Cl-]
InChIInChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;1H/q;+1;;;/p-1
InChIKeyNXOLVMFMAFCDSR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CholestaGel (Colesevelam Hydrochloride) Procurement Guide: Baseline Profile and Comparator Context


CholestaGel, the brand name for colesevelam hydrochloride (CAS 182815-43-6), is a second-generation, non-absorbed polymeric bile acid sequestrant (BAS) [1]. It is chemically distinct from earlier BAS agents, being a cross-linked polyallylamine alkylated with specific hydrophobic and cationic moieties, engineered for high-affinity bile acid binding [2]. This polymer is administered orally and acts within the gastrointestinal lumen to bind bile acids, thereby interrupting their enterohepatic circulation and promoting hepatic conversion of cholesterol to bile acids, which lowers serum low-density lipoprotein cholesterol (LDL-C) [3].

Why CholestaGel (Colesevelam) Cannot Be Simply Substituted with Other Bile Acid Sequestrants


Despite sharing a common therapeutic class (bile acid sequestrants), colesevelam differs from cholestyramine and colestipol in critical ways that preclude simple generic substitution. Colesevelam is a specifically engineered polymer with a unique structure that confers enhanced specificity and higher binding affinity for bile acids, particularly glycocholic acid [1]. This structural difference translates into a 4- to 6-fold greater potency on a gram-for-gram basis compared to traditional BAS [2]. Consequently, the effective therapeutic dose is significantly lower, and the associated side effect and drug interaction profiles are markedly different [3]. Swapping a colesevelam prescription for an equipotent dose of a conventional BAS would not only require a much larger mass of drug but also expose the patient to a higher burden of gastrointestinal adverse effects and potential drug-drug interactions, which directly impact adherence and therapeutic outcomes [4].

CholestaGel (Colesevelam) Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparisons


Gram-for-Gram Potency: Colesevelam Exhibits 4-6× Greater LDL-C Lowering Efficacy per Gram vs. Cholestyramine

Colesevelam has been reported to be four to six times as potent as traditional bile acid sequestrants like cholestyramine on a gram-for-gram basis [1]. This is supported by clinical data showing that colesevelam 3.8 g/day achieves a 15% LDL-C reduction, whereas cholestyramine requires 24 g/day to achieve a 28% reduction [2]. The difference in potency is attributed to colesevelam's greater binding affinity for glycocholic acid [1].

Hypercholesterolemia Pharmacodynamics Bile Acid Sequestrant

Superior Bile Acid Binding Affinity: Colesevelam's Higher Affinity for Glycocholic Acid vs. Cholestyramine and Colestipol

In vitro studies demonstrate that colesevelam has a higher affinity for glycocholic acid compared to conventional bile acid sequestrants like cholestyramine and colestipol [1]. This higher affinity is a direct result of its engineered polymer structure, which combines hydrophobic and ion-exchange binding mechanisms [2]. Quantitative binding isotherms confirm this enhanced interaction, which translates into greater in vivo bile acid excretion capacity [3].

In Vitro Pharmacology Bile Acid Binding Polymer Chemistry

Reduced Gastrointestinal Adverse Effects: Lower Constipation Rate vs. Cholestyramine and Colestipol

Colesevelam is associated with a lower incidence of gastrointestinal side effects, particularly constipation, which is a common and often treatment-limiting effect of traditional BAS. In clinical trials, the rate of adverse events for colesevelam did not differ significantly from placebo, and constipation was minimal [1]. In contrast, cholestyramine and colestipol are well-known for causing significant constipation, which hinders compliance [2]. One study reported a 93% compliance rate with colesevelam [3].

Tolerability Adverse Events Patient Compliance

Favorable Drug-Drug Interaction Profile: Less Interference with Co-administered Drugs vs. Cholestyramine and Colestipol

Colesevelam exhibits a reduced propensity for interfering with the absorption of concomitantly administered drugs compared to cholestyramine and colestipol [1]. Studies have shown no clinically important pharmacokinetic interactions between colesevelam and a panel of commonly used drugs, including digoxin, lovastatin, metoprolol, warfarin, and others [2]. This contrasts with the well-documented binding of many drugs by older BAS, which necessitates careful dosing separation.

Drug Interactions Pharmacokinetics Polypharmacy

Tablet Formulation for Improved Palatability and Dosing Convenience vs. Powder Formulations of Cholestyramine and Colestipol

Colesevelam is formulated as a tablet, whereas cholestyramine and colestipol are typically supplied as powders that must be mixed with liquids prior to ingestion [1]. The powder formulations are often associated with poor palatability, which is a major barrier to patient adherence [2]. The tablet formulation of colesevelam eliminates these palatability issues and simplifies dosing, contributing to higher compliance rates observed in clinical practice [3].

Formulation Palatability Patient Adherence

Optimal Application Scenarios for CholestaGel (Colesevelam) in Research and Clinical Procurement


Clinical Trials Requiring a Well-Tolerated BAS with a Favorable Drug Interaction Profile

Colesevelam is particularly well-suited for clinical studies involving patients on complex polypharmacy regimens or those intolerant to statins, where minimizing drug-drug interactions and gastrointestinal side effects is paramount. Its tablet formulation and improved tolerability profile [1] can significantly enhance participant adherence and reduce dropout rates, which is critical for trial integrity and statistical power. Additionally, its defined and predictable LDL-C lowering effect, demonstrated in numerous randomized controlled trials [2], makes it a reliable comparator or add-on agent in lipid-lowering studies.

Pharmaceutical Development of Novel Combination Therapies for Dyslipidemia

The well-characterized additive LDL-C lowering effect of colesevelam when combined with statins (10-16% additional reduction) [1] or fenofibrate [2] positions it as an ideal partner for fixed-dose combination (FDC) product development. Its non-systemic mechanism of action, high gram-for-gram potency (4-6× cholestyramine) [3], and minimal drug interaction liability [4] simplify formulation challenges and reduce the risk of pharmacokinetic interactions that could complicate regulatory approval for FDCs.

In Vitro Bile Acid Binding Studies and Polymer Characterization

Colesevelam serves as a benchmark 'specifically engineered' bile acid sequestrant polymer in academic and industrial research aimed at understanding structure-activity relationships in polycationic binders. Its distinct chemical structure (cross-linked polyallylamine with specific alkylation) [1] and well-defined in vitro binding parameters for glycocholic acid and other bile salts [2] provide a robust reference point for developing next-generation sequestrants or evaluating the performance of generic formulations. Researchers can use published binding isotherms and kinetic data as a basis for comparison [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CholestaGel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.